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Compound of Interest

Compound Name: 2,3,5-Trimethylpyridine

Cat. No.: B1346980

This in-depth technical guide provides a comprehensive overview of the spectral data for 2,3,5-
trimethylpyridine (CAS No: 695-98-7), a key intermediate in the synthesis of various
pharmaceutical compounds. This document is intended for researchers, scientists, and
professionals in drug development, offering detailed spectral information and the
methodologies for its acquisition.

Molecular Structure and Spectroscopic Overview

2,3,5-Trimethylpyridine, also known as 2,3,5-collidine, is a substituted pyridine with the
molecular formula CsHi1N. Its structure consists of a pyridine ring with methyl groups at the 2,
3, and 5 positions. Spectroscopic technigues such as Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial for the structural
elucidation and purity assessment of this compound.

The following sections detail the expected and reported spectral data for 2,3,5-
trimethylpyridine, along with generalized experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule. For 2,3,5-trimethylpyridine, both *H and 3C NMR provide distinct signals
corresponding to the unique protons and carbons in the molecule.
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While specific, publicly available, high-resolution NMR data with full assignments for 2,3,5-
trimethylpyridine is not readily found in the searched databases, we can predict the chemical
shifts based on the analysis of similar substituted pyridines.[1][2][3]

Predicted *H NMR Spectral Data

The *H NMR spectrum is expected to show two signals for the aromatic protons and three
distinct signals for the methyl protons.

] ) Predicted Chemical o Predicted Coupling
Signal Assignment _ Multiplicity
Shift (8, ppm) Constant (J, Hz)
H-6 ~8.2 Singlet
H-4 ~7.3 Singlet
2-CHs ~2.5 Singlet
3-CHs ~2.3 Singlet
5-CHs ~2.3 Singlet

Predicted **C NMR Spectral Data

The 13C NMR spectrum is expected to show eight distinct signals, corresponding to the five
carbons of the pyridine ring and the three methyl carbons.[4][5]
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Signal Assignment

Predicted Chemical Shift (8, ppm)

C-2 ~157
C-6 ~147
C-4 ~137
C-3 ~133
C-5 ~130
2-CHs ~23
3-CHs ~18
5-CHs ~18

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring *H and 3C NMR spectra of a liquid sample

like 2,3,5-trimethylpyridine.

o Sample Preparation: Dissolve approximately 5-10 mg of 2,3,5-trimethylpyridine in 0.5-0.7

mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a clean, dry NMR tube. Add a

small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift

referencing (6 = 0.00 ppm).

 Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field

should be shimmed to achieve homogeneity.

e 1H NMR Acquisition:

o Acquire the spectrum using a standard pulse-acquire sequence.

o Typical parameters for a 400 MHz spectrometer would include a spectral width of 12-16

ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

o To improve the signal-to-noise ratio, multiple scans (typically 8 to 16) are acquired and

averaged.[6]
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e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum
to single lines for each carbon.

o Awider spectral width (e.g., 0-220 ppm) is necessary.[7]

o Due to the low natural abundance and lower gyromagnetic ratio of 13C, a larger number of
scans and a longer acquisition time are typically required to obtain a good signal-to-noise
ratio.[4]

o Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier
transform. Phase and baseline corrections should be performed to obtain the final spectrum.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Predicted FT-IR Spectral Data

The IR spectrum of 2,3,5-trimethylpyridine is expected to show characteristic absorptions for
aromatic C-H bonds, C-C and C-N bonds within the pyridine ring, and C-H bonds of the methyl
groups.
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Frequency Range (cm™1) Vibration Type Intensity

3100-3000 Aromatic C-H Stretch Medium
Aliphatic C-H Stretch (methyl

2980-2850 Strong
groups)
Aromatic C=C and C=N Ring )

1600-1450 ) Medium-Strong
Stretching

1465-1440 CHs Asymmetric Bending Medium

1385-1370 CHs Symmetric Bending Medium
Aromatic C-H Out-of-Plane

900-675 ) Strong
Bending

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like 2,3,5-trimethylpyridine, Attenuated Total Reflectance (ATR) or a liquid
cell can be used.[8]

e Instrument Setup:

o Perform a background scan to capture the spectrum of the ambient environment (and the
ATR crystal, if used), which will be subtracted from the sample spectrum.

o Set the spectral range, typically from 4000 to 400 cm~1.[9]
o Sample Preparation (ATR Method):
o Place a small drop of 2,3,5-trimethylpyridine directly onto the ATR crystal.
o Ensure good contact between the sample and the crystal.[10]
o Sample Preparation (Liquid Cell Method):
o Place a drop of the liquid sample onto a polished salt plate (e.g., NaCl or KBr).

o Place a second plate on top to create a thin liquid film between the plates.
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o Mount the plates in the spectrometer's sample holder.[11]

o Data Acquisition:

o Acquire the spectrum. Multiple scans are typically averaged to improve the signal-to-noise
ratio.[11]

» Data Processing:

o The instrument software automatically subtracts the background spectrum from the
sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification. Electron lonization (El) is a common technique for
volatile organic compounds like 2,3,5-trimethylpyridine.[12]

Mass Spectrometry Data

The mass spectrum of 2,3,5-trimethylpyridine is expected to show a molecular ion peak (M*)
at m/z 121, corresponding to its molecular weight. The base peak is also observed at m/z 121.
[13]

m/z Relative Intensity (%) Assignment

121 99.99 [M]* (Molecular lon)
120 46.90 [M-H]*

106 26.80 [M-CHs]*

79 28.80 CsHsN™*

27 18.90 C2aHs*

Data sourced from GC-MS analysis.[13]

Experimental Protocol for GC-MS
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o Sample Preparation: Prepare a dilute solution of 2,3,5-trimethylpyridine in a volatile organic
solvent (e.g., dichloromethane or methanol).

e Gas Chromatography (GC) Setup:
o Inject a small volume (e.g., 1 pL) of the prepared solution into the GC.

o The sample is vaporized and carried by an inert gas (e.qg., helium) through a capillary
column (e.g., a nonpolar column like DB-5).

o Atemperature program is used to separate the components of the sample based on their
boiling points and interactions with the column's stationary phase.

e Mass Spectrometry (MS) Setup:
o The eluent from the GC column is directed into the ion source of the mass spectrometer.
« lonization (Electron lonization - El):

o In the ion source, the sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.[14][15]

e Mass Analysis:

o The resulting ions are accelerated and separated by the mass analyzer (e.g., a
quadrupole) based on their mass-to-charge ratio (m/z).

o Detection: A detector records the abundance of each ion at a specific m/z, generating the
mass spectrum.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the correlation
between spectral data and molecular structure.
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Caption: Workflow for the spectroscopic analysis and structural verification of 2,3,5-
trimethylpyridine.

Molecular Structure: 2,3,5-Trimethylpyridine
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Caption: Correlation between the molecular structure of 2,3,5-trimethylpyridine and its
spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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